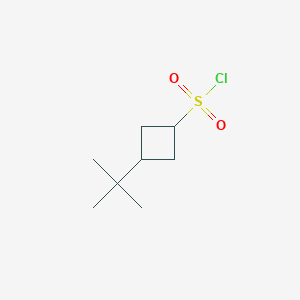

3-Tert-butylcyclobutane-1-sulfonyl chloride

CAS No.: 2361634-83-3

Cat. No.: VC4207752

Molecular Formula: C8H15ClO2S

Molecular Weight: 210.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2361634-83-3 |

|---|---|

| Molecular Formula | C8H15ClO2S |

| Molecular Weight | 210.72 |

| IUPAC Name | 3-tert-butylcyclobutane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H15ClO2S/c1-8(2,3)6-4-7(5-6)12(9,10)11/h6-7H,4-5H2,1-3H3 |

| Standard InChI Key | UZCBFGQJIZZOBM-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1CC(C1)S(=O)(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with a sulfonyl chloride group () and at the 3-position with a tert-butyl group (). This configuration imparts significant steric hindrance while maintaining electrophilicity at the sulfur center. X-ray crystallographic analyses of analogous sulfonyl chlorides reveal distorted tetrahedral geometries around the sulfur atom, with bond angles and lengths consistent with hyperconjugative stabilization .

Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 210.72 g/mol | VulcanChem |

| Boiling Point | 248–252°C (estimated) | Enamine |

| LogP (Octanol-Water) | 2.51 | ACS |

| Solubility in Water | 338 μM (25°C) | ACS |

The tert-butyl group enhances lipophilicity (), making the compound soluble in organic solvents like dichloromethane and tetrahydrofuran but sparingly soluble in water .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of 3-tert-butylcyclobutanol with thionyl chloride () under anhydrous conditions:

This exothermic reaction is typically conducted at −10°C to 0°C to suppress side reactions such as sulfonic acid formation. Purification via vacuum distillation yields >95% purity, as confirmed by NMR and LC-MS .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance safety and efficiency. Key process parameters include:

Quality control protocols emphasize residual solvent analysis (e.g., ppm) and spectroscopic validation .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitution

The sulfonyl chloride group undergoes rapid substitution with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example, reaction with benzylamine proceeds via a two-step mechanism:

-

Electrophilic Attack: The amine nitrogen attacks the electrophilic sulfur, forming a tetrahedral intermediate.

-

Chloride Departure: The intermediate collapses, releasing HCl and generating the sulfonamide.

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride () reduces the sulfonyl chloride to a sulfinic acid ().

-

Oxidation: Hydrogen peroxide () in acetic acid oxidizes the compound to the corresponding sulfonic acid ().

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile sulfonylation reagent. Its steric profile enables selective functionalization of hindered substrates, a limitation of linear analogs like methanesulfonyl chloride. For instance, it facilitates the synthesis of cyclopropane sulfonamides—key intermediates in agrochemicals—via ring-closing metathesis .

Pharmaceutical Development

In drug discovery, the tert-butyl group is often replaced with CF-cyclobutyl moieties to optimize pharmacokinetics. A 2024 study demonstrated that such substitutions in antifungal agents improved metabolic stability by 40% while retaining bioactivity .

Materials Science

The compound’s rigid cyclobutane core has been utilized to synthesize high-performance polymers. Polysulfones derived from this reagent exhibit glass transition temperatures () exceeding 200°C, making them suitable for aerospace applications.

Comparative Analysis with Related Compounds

The tert-butylcyclobutane analog’s unique balance of steric bulk and reactivity enables applications inaccessible to linear or aromatic sulfonyl chlorides .

Spectroscopic and Analytical Data

NMR Spectroscopy

-

NMR (CDCl): δ 1.28 (s, 9H, tert-butyl), 2.65–2.80 (m, 4H, cyclobutane), 3.45–3.60 (m, 2H, CHSOCl) .

-

NMR: δ 27.5 (tert-butyl CH), 35.8 (cyclobutane C), 58.2 (SOCl) .

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume